(6-Fluoropyridin-3-yl)methanol

Description

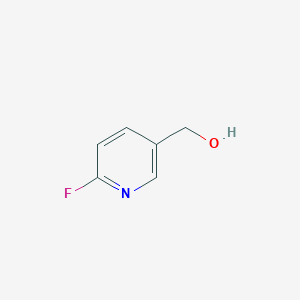

Structure

3D Structure

Properties

IUPAC Name |

(6-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSVYHGEBZQLBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627408 | |

| Record name | (6-Fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-05-9 | |

| Record name | 6-Fluoro-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-fluoropyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-Fluoropyridin-3-yl)methanol chemical properties

An In-depth Technical Guide on the Chemical Properties of (6-Fluoropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of the known chemical properties of this compound, along with general experimental protocols and visualizations to support its application in research and development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

General Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 39891-05-9 | PubChem |

| Molecular Formula | C₆H₆FNO | PubChem |

| Molecular Weight | 127.12 g/mol | PubChem |

| Appearance | White crystal or crystalline powder | ChemBK[1][2] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 55-59 °C | ChemBK[1][2] |

| Boiling Point | 240-242 °C | ChemBK[1][2] |

| Density | 1.29 g/cm³ | ChemBK[1][2] |

| XlogP | 0.4 | PubChem |

| Monoisotopic Mass | 127.043341977 Da | PubChem |

Solubility

| Solvent | Solubility | Source |

| Water | Low solubility | ChemBK[1][2] |

| Ethanol | Soluble | ChemBK[1][2] |

| Methanol | Soluble | ChemBK[1][2] |

| Dichloromethane | Soluble | ChemBK[1][2] |

Synthesis and Purification

Synthesis Protocol: Reduction of 6-Fluoronicotinic Acid

General Experimental Protocol:

-

Reaction Setup: To a solution of 6-fluoronicotinic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether), a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction is carefully quenched with water or an acidic solution. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

While specific, detailed spectral data with peak assignments for this compound are not available in the public literature, the following are the expected analytical techniques and general characteristics for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The coupling patterns and chemical shifts will be influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyridine ring and the methylene carbon. The carbon signals will exhibit coupling with the fluorine atom (¹J(C-F), ²J(C-F), etc.), which is characteristic of fluorinated organic compounds.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing information about the chemical environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns could provide further structural information.

Biological Activity and Signaling Pathways

As of the latest literature search, there is no specific information available regarding the biological activity or the involvement of this compound in any signaling pathways. However, the incorporation of fluorine into pyridine-containing molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The pyridine moiety itself is a well-known pharmacophore present in numerous approved drugs.

Given the lack of specific data for this compound, a diagram illustrating the general role of fluorinated pyridines in drug discovery is provided below.

Caption: Logical relationship of fluorination in pyridine-based drug discovery.

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules in the field of drug discovery. Its chemical and physical properties are reasonably well-characterized, providing a solid foundation for its use in synthetic chemistry. However, a significant gap exists in the understanding of its biological activity and potential therapeutic applications. Further research is warranted to explore the pharmacological profile of this compound and its derivatives to unlock their full potential in the development of new therapeutic agents.

References

An In-Depth Technical Guide to (6-Fluoropyridin-3-yl)methanol (CAS: 39891-05-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Fluoropyridin-3-yl)methanol, with the CAS number 39891-05-9, is a fluorinated pyridine derivative that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug development with a focus on its role as an intermediate in the development of kinase inhibitors and selective androgen receptor modulators (SARMs), and safety information.

Chemical and Physical Properties

This compound is a white crystalline solid or liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 39891-05-9 | [3] |

| Molecular Formula | C₆H₆FNO | [3] |

| Molecular Weight | 127.12 g/mol | [3] |

| Appearance | White crystalline powder or liquid | [1][2] |

| Melting Point | 55-59 °C | [1] |

| Boiling Point | 256.4 ± 25.0 °C (Predicted) | [1] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 108.842 °C | [1] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | [1] |

Synthesis of this compound

While several synthetic routes to this compound exist, a common and effective method involves the reduction of a corresponding carbonyl compound, such as an ester or an aldehyde. Below are detailed experimental protocols for two such methods.

Experimental Protocol: Reduction of Methyl 6-Fluoronicotinate

This protocol describes the synthesis of this compound via the reduction of methyl 6-fluoronicotinate using a suitable reducing agent like sodium borohydride in the presence of methanol.

Workflow for the Synthesis of this compound via Ester Reduction

Caption: Synthesis of this compound from Methyl 6-fluoronicotinate.

Materials:

-

Methyl 6-fluoronicotinate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Distilled water

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve methyl nicotinate in methanol with a catalytic amount of concentrated sulfuric acid and reflux to produce methyl 6-fluoronicotinate.

-

To a solution of methyl 6-fluoronicotinate in THF, add a solution of sodium borohydride in methanol dropwise at room temperature.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully add distilled water to quench the excess sodium borohydride.

-

Remove the organic solvents under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of inhibitors for critical signaling pathways implicated in diseases like cancer.

Intermediate for MET Kinase Inhibitors

The c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant activation of the HGF/c-MET signaling pathway is implicated in the development and progression of various cancers. Consequently, c-MET is a significant target for cancer therapy.

MET Kinase Signaling Pathway

Caption: Simplified MET Kinase Signaling Pathway and the point of intervention for derived inhibitors.

This compound is utilized in the synthesis of potent and selective c-MET kinase inhibitors. The fluorine substitution can enhance metabolic stability and binding affinity of the final compound.

Precursor for Selective Androgen Receptor Modulators (SARMs)

The androgen receptor (AR) is a ligand-activated transcription factor that mediates the biological effects of androgens like testosterone and dihydrotestosterone. Dysregulation of AR signaling is a key driver in the development of prostate cancer. SARMs are a class of compounds that bind to the AR and exhibit tissue-selective agonist or antagonist activity. They hold promise for the treatment of various conditions, including muscle wasting and osteoporosis, with potentially fewer side effects than traditional anabolic steroids.

Androgen Receptor Signaling Pathway

Caption: Overview of the Androgen Receptor Signaling Pathway and the modulatory role of SARMs.

The unique structural motif of this compound makes it a suitable starting material for the synthesis of novel SARMs, contributing to the development of new therapeutic agents with improved tissue selectivity.

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. While specific spectra are proprietary to various suppliers, typical analytical data would include:

-

¹H NMR: Expected signals would correspond to the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

-

¹³C NMR: Signals would be present for the five distinct carbon atoms of the pyridine ring and the methylene carbon.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight would be observed.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and C-F stretch would be present.

Researchers are advised to obtain specific analytical data from their supplier or perform their own analysis for confirmation.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

GHS Hazard Information: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety and handling information before working with this compound.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its utility as a key intermediate in the synthesis of targeted therapeutics, such as MET kinase inhibitors and SARMs, underscores its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers and scientists in their endeavors to develop novel and effective therapies. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound.

References

Technical Guide: (6-Fluoropyridin-3-yl)methanol in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (6-Fluoropyridin-3-yl)methanol, a key fluorinated pyridine intermediate in modern organic synthesis and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its conversion to a key synthetic building block, and illustrates its role in a representative synthetic workflow.

Core Properties of this compound

This compound is a valuable building block due to the presence of a fluorine atom, which can modulate the physicochemical and pharmacological properties of target molecules. Its quantitative properties are summarized below.

| Property | Value |

| Molecular Weight | 127.12 g/mol [1] |

| Molecular Formula | C₆H₆FNO[1] |

| Monoisotopic Mass | 127.043341977 Da[1] |

| Appearance | White crystal or crystalline powder[2] |

| Melting Point | 55-59°C[2] |

| Boiling Point | 240-242°C[2] |

| Density | 1.29 g/cm³[2] |

| XLogP3-AA | 0.4[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Solubility | Low solubility in water; soluble in ethanol, methanol, and dichloromethane.[2] |

Application in Synthetic Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The primary alcohol functional group can be readily oxidized to the corresponding aldehyde, 6-fluoronicotinaldehyde, which is a versatile precursor for forming carbon-carbon and carbon-nitrogen bonds.

Experimental Protocols

A common and critical reaction involving this compound is its oxidation to 6-fluoronicotinaldehyde. The following protocol details a standard Swern oxidation procedure, a reliable method for this transformation that avoids over-oxidation to the carboxylic acid.

Objective: To synthesize 6-fluoronicotinaldehyde from this compound.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Low-temperature thermometer

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet (Argon or Nitrogen).

-

Activator Formation: Charge the flask with anhydrous dichloromethane (DCM) and cool the flask to -78 °C using a dry ice/acetone bath. To the cooled DCM, slowly add oxalyl chloride via syringe, ensuring the internal temperature does not rise significantly.

-

Swern Reagent Generation: While maintaining the temperature at -78 °C, add a solution of anhydrous dimethyl sulfoxide (DMSO) in DCM dropwise to the reaction mixture. Stir the resulting solution for 15-20 minutes.

-

Substrate Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction flask. Ensure the internal temperature remains below -60 °C. Stir the mixture for 45-60 minutes at this temperature.

-

Quenching: Add triethylamine (TEA) dropwise to the reaction mixture. The addition is exothermic, so control the rate to maintain the low temperature. After the addition is complete, allow the reaction mixture to warm slowly to room temperature.

-

Work-up: Once at room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 6-fluoronicotinaldehyde can then be purified by column chromatography on silica gel.

Synthetic Workflow Visualization

The following diagram illustrates a typical synthetic sequence involving this compound as a key intermediate. This workflow demonstrates its formation via reduction and its subsequent conversion to the aldehyde, a common precursor for further molecular elaboration in drug discovery programs.

References

Physical and chemical properties of (6-Fluoropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of (6-Fluoropyridin-3-yl)methanol. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental context.

Chemical Identity and Physical Properties

This compound, also known as 2-Fluoro-5-(hydroxymethyl)pyridine, is a functionalized pyridine derivative. Its core structure consists of a pyridine ring substituted with a fluorine atom at the 6-position and a hydroxymethyl group at the 3-position. This combination of a fluorine atom and a primary alcohol on a pyridine scaffold makes it a valuable building block in medicinal chemistry and materials science.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆FNO | PubChem[1] |

| Molecular Weight | 127.12 g/mol | PubChem[1] |

| Appearance | White crystal or crystalline powder | ChemBK |

| Melting Point | 55-59 °C | ChemBK |

| Boiling Point | 240-242 °C | ChemBK |

| Density | 1.29 g/cm³ | ChemBK |

| Solubility | Low solubility in water; soluble in ethanol, methanol, and dichloromethane. | ChemBK |

| XlogP | 0.4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 39891-05-9 | PubChem[1] |

| SMILES | C1=CC(=NC=C1CO)F | PubChem[1] |

| InChI | InChI=1S/C6H6FNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | PubChem[1] |

| InChIKey | UCSVYHGEBZQLBZ-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic and Analytical Data

Definitive characterization of this compound relies on standard spectroscopic techniques. While publicly available, detailed spectra are often found within specific research articles or commercial supplier documentation. For novel synthesis, the following analytical methods are recommended for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the six carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J-CF).

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, confirming the presence of the single fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands corresponding to the O-H stretch of the alcohol (typically a broad peak around 3300 cm⁻¹), C-H stretches of the aromatic ring and methylene group, C=C and C=N stretching vibrations of the pyridine ring, and the C-F stretching vibration.

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through the reduction of a corresponding carboxylic acid or ester derivative. The following is a representative experimental protocol adapted from the synthesis of the related compound, (5-fluoropyridin-2-yl)methanol.[2]

Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of ethyl 6-fluoronicotinate (1 equivalent) in anhydrous tetrahydrofuran (THF), slowly add lithium aluminum hydride (LiAlH₄, 1.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the dropwise addition of ice water.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

-

Chromatography Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

-

Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to obtain pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is influenced by the interplay of the electron-withdrawing fluorine atom, the activating hydroxymethyl group, and the pyridine ring itself.

-

Nucleophilic Aromatic Substitution (S-NAr): The fluorine atom at the 6-position is susceptible to nucleophilic displacement. The reactivity of fluoropyridines in S-NAr reactions is significantly higher than their chloro-analogs, allowing for reactions to occur under milder conditions.[3][4] This makes this compound a versatile precursor for introducing various functionalities at the 6-position.

-

Reactions of the Hydroxymethyl Group: The primary alcohol functionality can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.

-

Stability: The compound is generally stable under normal laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation. The pyridine nitrogen can act as a base and may react with strong acids.

Logical Relationship of Reactivity:

Caption: Key reactive sites of this compound.

Biological Activity and Drug Development Potential

While specific biological activity data for this compound is not extensively reported in publicly available literature, the fluoropyridine moiety is a common scaffold in many biologically active compounds and approved drugs. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

Derivatives of fluoropyridinyl methanols are of interest in drug discovery. For instance, related structures are explored as intermediates in the synthesis of compounds with potential therapeutic applications. The broader class of naphthyridines, which are structurally related to pyridines, exhibit a wide range of biological activities including anticancer and antimicrobial effects.[5] Further screening and derivatization of this compound could lead to the discovery of novel therapeutic agents.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This technical guide serves as a foundational resource for understanding the key characteristics of this compound. For further in-depth research, consulting the primary literature and spectral databases is recommended.

References

- 1. This compound | C6H6FNO | CID 22663702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-FLUORO-2-HYDROXYMETHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]

(6-Fluoropyridin-3-yl)methanol spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (6-Fluoropyridin-3-yl)methanol

Introduction

This compound, also known as 2-Fluoro-5-(hydroxymethyl)pyridine, is a key heterocyclic building block in modern medicinal chemistry and drug development. The incorporation of a fluorine atom onto the pyridine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in synthesis and drug design. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and quality assessment of this compound.

Molecular Identity and Structure

A precise characterization begins with confirming the molecule's fundamental properties.

-

Chemical Name: this compound

-

Synonyms: 2-Fluoro-5-(hydroxymethyl)pyridine, 6-Fluoropyridine-3-methanol

-

CAS Number: 39891-05-9[1]

-

Molecular Formula: C₆H₆FNO[1]

-

Molecular Weight: 127.12 g/mol [1]

-

Monoisotopic Mass: 127.043341977 Da[1]

The structural arrangement, with atom numbering for NMR correlation, is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Experience: Interpreting the Spectra

The presence of the fluorine atom at the C6 position and the hydroxymethyl group at the C3 position creates a distinct and predictable pattern. In ¹H NMR, the protons on the pyridine ring (H2, H4, H5) will exhibit characteristic splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The H5 proton, being ortho to the fluorine, is expected to show the largest H-F coupling constant. In ¹³C NMR, the carbon directly bonded to fluorine (C6) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), while other carbons in the ring will show smaller, through-bond couplings. ¹⁹F NMR provides a sensitive and direct probe for the fluorine's environment.

¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.2 | d | J(H2,H4) ≈ 2.5 |

| H4 | ~7.8 | dd | J(H4,H5) ≈ 8.5, J(H4,H2) ≈ 2.5 |

| H5 | ~7.0 | dd | J(H5,H4) ≈ 8.5, J(H5,F) ≈ 3.5 |

| -CH₂- (C7) | ~4.7 | s | |

| -OH | Variable | br s | |

| Note: Data is based on typical values for fluoropyridine derivatives in CDCl₃ or DMSO-d₆. The -OH proton signal can vary in position and may exchange with D₂O. |

¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C6 | ~163.5 | d | ¹J(C,F) ≈ 240 |

| C2 | ~148.0 | d | ³J(C,F) ≈ 15 |

| C4 | ~140.0 | d | ³J(C,F) ≈ 8 |

| C3 | ~132.0 | s | |

| C5 | ~110.0 | d | ²J(C,F) ≈ 40 |

| -CH₂- (C7) | ~62.5 | s | |

| Note: Data is based on typical values for fluoropyridine derivatives.[2] |

¹⁹F NMR Spectroscopic Data

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom.

-

Chemical Shift (δ, ppm): ~ -70 to -75 (relative to CFCl₃)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Expertise & Experience: Interpreting the Spectrum

The IR spectrum of this compound is dominated by features from the hydroxyl group, the aromatic ring, and the carbon-fluorine bond. A strong, broad absorption between 3400-3200 cm⁻¹ is the hallmark of an O-H stretch involved in hydrogen bonding.[3] The region just above 3000 cm⁻¹ will contain the aromatic C-H stretching vibrations, while aliphatic C-H stretches from the CH₂ group will appear just below 3000 cm⁻¹.[4] The C-F stretch gives a strong, characteristic absorption in the 1250-1000 cm⁻¹ range.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| 1600 - 1580 | Medium-Strong | Aromatic C=C & C=N Stretch |

| 1480 - 1450 | Medium-Strong | Aromatic C=C & C=N Stretch |

| ~1250 | Strong | C-F Stretch |

| 1050 - 1000 | Strong | C-O Stretch |

| Note: Data is based on characteristic absorption frequencies for the given functional groups.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues.

Expertise & Experience: Interpreting the Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily observed as its protonated molecular ion, [M+H]⁺. The high-resolution mass of this ion should precisely match the calculated value for C₆H₇FNO⁺. A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would result in a fragment ion at [M+H-18]⁺.[5] Under harsher ionization conditions like Electron Impact (EI), fragmentation of the pyridine ring and loss of the hydroxymethyl group would be observed.

Predicted Mass Spectrometry Data (ESI)

| Adduct / Fragment | Calculated m/z | Interpretation |

| [M+H]⁺ | 128.05062 | Protonated Molecular Ion |

| [M+Na]⁺ | 150.03256 | Sodium Adduct |

| [M-H]⁻ | 126.03606 | Deprotonated Molecular Ion |

| [M+H-H₂O]⁺ | 110.04060 | Loss of water from [M+H]⁺ |

| Data sourced from predicted values on PubChemLite.[6] |

Experimental Protocols & Workflows

The following protocols represent self-validating systems for acquiring high-quality spectroscopic data.

General Spectroscopic Analysis Workflow

Caption: A standard workflow for the comprehensive spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[8]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS.

IR Spectroscopy Protocol

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

Background Scan: Perform a background scan of the empty ATR crystal or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

-

Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

-

Processing: Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as methanol or an acetonitrile/water mixture.

-

Instrumentation: Use a high-resolution mass spectrometer, such as an ESI-Time of Flight (ESI-TOF) instrument, for accurate mass measurements.

-

Infusion: Introduce the sample solution into the ion source via direct infusion or through an LC system.

-

Acquisition: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze fragmentation patterns to support the proposed structure.

References

- 1. aobchem.com [aobchem.com]

- 2. 2-FLUORO-5-(HYDROXYMETHYL)PYRIDINE(39891-05-9) 1H NMR spectrum [chemicalbook.com]

- 3. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. rsc.org [rsc.org]

The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This guide delves into the multifaceted biological activities of fluorinated pyridine derivatives, a class of compounds that has demonstrated significant potential across a spectrum of therapeutic areas. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered basicity, have positioned these derivatives as promising candidates for the development of novel therapeutics.[1][2] This document provides a comprehensive overview of their anticancer, antibacterial, and antiviral activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity of Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent inhibitory activity against various cancer cell lines and key molecular targets.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected fluorinated pyridine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 8e | Pyridine-Urea | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | Doxorubicin | 1.93 |

| 8n | Pyridine-Urea | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | Doxorubicin | 1.93 |

| 8b | Pyridine-Urea | NCI 58-cell line panel | Mean Inhibition: 43% | - | - |

| 8e | Pyridine-Urea | NCI 58-cell line panel | Mean Inhibition: 49% | - | - |

| 8a | Pyridine-Urea Hybrid | MCF-7 (Breast) | 0.06 | - | - |

| 8h | Pyridine-Urea Hybrid | HCT-116 (Colon) | 0.33 | - | - |

| 7e | Pyridine Derivative | Various | Potent | Doxorubicin | - |

| 7g | Pyridine Derivative | Various | Potent | Doxorubicin | - |

| TP6 | 1,2,4-triazole pyridine | B16F10 (Melanoma) | - | - | - |

| 40 | Pyridine Derivative | Various | 12.3 | - | - |

| 41 | Pyridine Derivative | Various | 24.7 | - | - |

| 42 | Pyridine Derivative | Various | 15.84 | - | - |

| 43 | Pyridine Derivative | Various | 10.02 | - | - |

| 44 | Pyridine Derivative | Various | 5.51 | - | - |

| 19 | Pyridine Derivative | Various | 3.51 | - | - |

Antibacterial Activity of Fluorinated Pyridine Derivatives

The introduction of fluorine into pyridine-based scaffolds has also yielded compounds with significant antibacterial properties, offering potential solutions to the growing challenge of antibiotic resistance.

Quantitative Antibacterial Data

The minimum inhibitory concentrations (MIC) of various fluorinated pyridine derivatives against pathogenic bacteria are presented below.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 7j | 3-(5-fluoropyridine-3-yl)-2-oxazolidinone | Gram-positive bacteria | 0.25 | Linezolid | - |

| 5 | 3-(5-fluoropyridine-3-yl)-2-oxazolidinone | Gram-positive bacteria | 1-2 | - | - |

| 6a-m | 3-(5-fluoropyridine-3-yl)-2-oxazolidinone | Gram-positive bacteria | 2-32 | - | - |

| 10a, 10b, 11a, 12b | 4-aminoquinoline-fluorinated pyridine hybrid | Staphylococcus aureus | Moderate Activity | - | - |

| 7f | Dihydropyrimidine | S. aureus | 2 | Vancomycin | 2 |

| 6r | Dihydropyrimidine | S. aureus | 8 | - | - |

| 17d | Pyridine-Imidazo[2,1-b][3][4][5]thiadiazole | S. aureus | 0.5 | Gatifloxacin | 1.0 |

| 17a | Pyridine-Imidazo[2,1-b][3][4][5]thiadiazole | Candida albicans | 8 | Fluconazole | 8 |

| 66 | N-alkylated pyridine salt | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | - | - |

| 66 | N-alkylated pyridine salt | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | - | - |

Antiviral Activity of Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives have demonstrated promising activity against a range of viruses, highlighting their potential as broad-spectrum antiviral agents.

Quantitative Antiviral Data

The antiviral efficacy of selected fluorinated pyridine derivatives is summarized below, with data presented as half-maximal effective concentrations (EC50) or percentage inhibition.

| Compound ID | Derivative Class | Virus | EC50 (µM) or % Inhibition | Reference Compound |

| 8h | Benzothiazolyl-pyridine hybrid | H5N1 | 93% at 0.5 µmol/µL, 60% at 0.25 µmol/µL | Ribavirin |

| 8f | Benzothiazolyl-pyridine hybrid | H5N1 | 88% at 0.5 µmol/µL | Ribavirin |

| 8g | Benzothiazolyl-pyridine hybrid | H5N1 | 67% at 0.5 µmol/µL | Ribavirin |

| 8h | Benzothiazolyl-pyridine hybrid | SARS-CoV-2 | IC50 = 3.669 µM | - |

| 8f | Benzothiazolyl-pyridine hybrid | SARS-CoV-2 | IC50 = 10.52 µM | - |

| 8g | Benzothiazolyl-pyridine hybrid | SARS-CoV-2 | IC50 = 21.46 µM | - |

| 1e | Pyridine derivative | Influenza A | 7.3 | - |

| AM-57 | 1H-pyrazolo[3,4-b]pyridine | HSV-1 | 0.70 | Acyclovir |

| ARA-04 | 1H-pyrazolo[3,4-b]pyridine | HSV-1 | ~1 | Acyclovir |

| ARA-05 | 1H-pyrazolo[3,4-b]pyridine | HSV-1 | ~1 | Acyclovir |

| 12b | 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one | Influenza (PB2 inhibitor) | 1.025 | - |

Enzyme Inhibition by Fluorinated Pyridine Derivatives

A key mechanism through which fluorinated pyridine derivatives exert their biological effects is the inhibition of specific enzymes involved in disease pathogenesis. Their ability to act as kinase inhibitors is particularly noteworthy.

Quantitative Enzyme Inhibition Data

The following table details the inhibitory activity of selected fluorinated pyridine derivatives against various kinases.

| Compound ID | Derivative Class | Target Enzyme | IC50 (nM) | Reference Compound |

| 8e | Pyridine-Urea | VEGFR-2 | 3930 | Sorafenib |

| 8b | Pyridine-Urea | VEGFR-2 | 5000 | Sorafenib |

| 6f | Benzofuro[3,2-b]pyridin-2(1H)-one | BTK | 74 | - |

| 6f | Benzofuro[3,2-b]pyridin-2(1H)-one | PI3Kδ | 170 | - |

| 16b | Benzofuro[3,2-b]pyridin-2(1H)-one | BTK | 139 | - |

| 16b | Benzofuro[3,2-b]pyridin-2(1H)-one | PI3Kδ | 275 | - |

| 6c | Fluorinated thiosemicarbazone | PI3Kα | 5800 | - |

| 6c | Fluorinated thiosemicarbazone | PI3Kβ | 2300 | - |

| 6c | Fluorinated thiosemicarbazone | PI3Kδ | 7900 | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative fluorinated pyridine derivatives and the key biological assays used to evaluate their activity.

Synthesis Protocols

General Procedure for the Synthesis of Pyridine-Urea Derivatives (e.g., 8e, 8n): The synthesis of pyridine-urea derivatives typically involves the reaction of an appropriate aminopyridine with a substituted isocyanate.[4][5][6][7][8]

-

Preparation of the Aminopyridine Precursor: Synthesize or procure the required substituted aminopyridine.

-

Reaction with Isocyanate: To a solution of the aminopyridine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran), add the desired substituted isocyanate at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyridine-urea derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives: These compounds are synthesized through a multi-step process.[9][10][11]

-

Initial Reaction: React a suitable fluorinated aminopyridine with an epoxide, such as (R)-epichlorohydrin, in a solvent like methanol under reflux.

-

Cyclization: The resulting intermediate is then cyclized to form the oxazolidinone ring. This is often achieved using a carbonylating agent like carbonyldiimidazole in a solvent such as dichloromethane.

-

Further Modification: The oxazolidinone core can be further functionalized, for example, by reacting it with a substituted piperazine or pyrimidine derivative to introduce additional diversity.

-

Purification and Characterization: Each step is followed by appropriate work-up and purification, typically involving extraction and column chromatography. The final products are characterized by NMR and mass spectrometry.

Synthesis of Benzothiazolyl-pyridine Hybrids (e.g., 8f, 8g, 8h): The synthesis of these hybrids involves the reaction of an enamine derivative with substituted arylcyanoacetamides.[2][12][13][14]

-

Preparation of Enamine Derivative: Synthesize the enamine precursor, for example, from a substituted benzothiazole.

-

Condensation Reaction: React the enamine derivative with the appropriate fluorinated arylcyanoacetamide in a suitable solvent (e.g., ethanol) in the presence of a catalyst (e.g., piperidine).

-

Reaction Conditions: Heat the reaction mixture under reflux for a specified time.

-

Isolation and Purification: After cooling, the precipitated product is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

-

Structural Confirmation: Characterize the final products using IR, 1H NMR, 13C NMR, and mass spectrometry.

Biological Assay Protocols

MTT Assay for Anticancer Activity: [1][3][15][16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the fluorinated pyridine derivatives and incubate for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity: [17][18][19][20][21] The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the fluorinated pyridine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Plaque Reduction Assay for Antiviral Activity: [22][23][24][25][26] This assay measures the ability of a compound to inhibit the formation of viral plaques.

-

Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells) in 6-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period (e.g., 1 hour).

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the fluorinated pyridine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).

-

Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a staining solution (e.g., crystal violet).

-

Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

In Vitro Kinase Inhibition Assay: [27][28][29][30][31][32] This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and ATP in a suitable kinase assay buffer.

-

Inhibitor Addition: Add serial dilutions of the fluorinated pyridine derivative to the reaction wells. Include a no-inhibitor control.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, this section provides diagrams generated using the DOT language for key signaling pathways and experimental workflows.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[33][34][35][36][37] Fluorinated pyridine derivatives have been shown to inhibit this pathway at various nodes.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening of fluorinated pyridine derivatives for anticancer activity.

Experimental Workflow for Antibacterial MIC Determination

This diagram outlines the steps involved in determining the Minimum Inhibitory Concentration (MIC) of fluorinated pyridine derivatives against bacterial strains.

Conclusion

Fluorinated pyridine derivatives represent a highly versatile and promising scaffold in drug discovery. The strategic incorporation of fluorine atoms significantly enhances their biological activity, leading to potent anticancer, antibacterial, and antiviral agents. The quantitative data presented in this guide underscore their potential, while the detailed experimental protocols provide a practical framework for their synthesis and evaluation. The visualization of the PI3K/AKT/mTOR pathway and experimental workflows offers a deeper understanding of their mechanism of action and the process of their discovery. As research in this area continues, it is anticipated that fluorinated pyridine derivatives will play an increasingly important role in the development of next-generation therapeutics to address a wide range of unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.dongguk.edu [pure.dongguk.edu]

- 9. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 24. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 26. protocols.io [protocols.io]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. protocols.io [protocols.io]

- 30. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 31. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. aacrjournals.org [aacrjournals.org]

- 35. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine in Modern Medicinal Chemistry and Drug Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine, the most electronegative element, has become an indispensable tool in the medicinal chemist's arsenal.[1] Its unique properties, when strategically incorporated into a drug candidate, can profoundly enhance pharmacokinetic and physicochemical profiles.[2] Selective fluorination can improve metabolic stability, increase binding affinity to target proteins, and modulate properties like lipophilicity and pKa to optimize a molecule's overall performance.[1][3] Consequently, a significant and growing percentage of commercially available drugs contain at least one fluorine atom.[4] This guide provides an in-depth technical overview of the core principles and applications of fluorine in drug design, supported by quantitative data, detailed experimental protocols, and logical diagrams to aid researchers in leveraging this powerful element.

Chapter 1: The Foundational Impact of Fluorine's Properties

The profound effects of fluorine substitution stem from its fundamental atomic characteristics. Its small size allows it to act as a bioisostere of a hydrogen atom, often fitting into binding pockets without significant steric hindrance.[2][5] However, its extreme electronegativity (3.98 on the Pauling scale) creates a strong, highly polarized carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[6] This unique combination of size and electronic influence allows for the fine-tuning of a molecule's properties in several key ways.

-

Metabolic Stability: The strength of the C-F bond makes it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes responsible for oxidative metabolism.[7] By replacing a metabolically vulnerable C-H bond with a C-F bond, drug designers can effectively block "metabolic soft spots," prolonging the drug's half-life and improving its bioavailability.[1][7]

-

Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with protein targets. These can include dipole-dipole interactions, hydrogen bonds (where the C-F bond acts as a weak H-bond acceptor), and orthogonal multipolar interactions with protein backbone carbonyls.[8][9] These additional interactions can significantly enhance the binding affinity and selectivity of a ligand for its target.[2][9]

-

Lipophilicity (logP): Fluorination can systematically alter a molecule's lipophilicity, which is crucial for membrane permeability and absorption.[10] The effect is context-dependent: fluorination of an aromatic ring typically increases lipophilicity, whereas adding fluorine to an aliphatic chain can decrease it.[6][11] This allows for precise tuning of a compound's ability to cross biological membranes.[12]

-

pKa Modulation: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups through inductive effects.[3][6] This modulation can alter a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its target.

Chapter 2: Strategic Applications and Quantitative Impact

The judicious application of fluorine can transform a lead compound with suboptimal properties into a viable drug candidate. The following sections detail these strategies with supporting quantitative data.

Enhancing Metabolic Stability

Blocking metabolic oxidation is one of the most common and effective uses of fluorine in drug design.[6] By identifying a site on a molecule that is susceptible to CYP450-mediated hydroxylation, chemists can introduce a fluorine atom to prevent this metabolic pathway.[2]

Table 1: Impact of Fluorination on Metabolic Stability in Human Liver Microsomes (HLM)

| Compound Series | R Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| PDE9 Inhibitor Analog | -H | 15 | 46.2 |

| -F | >120 | <5.8 | |

| Kinase Inhibitor Analog | -CH₃ | 8 | 86.6 |

| -CF₃ | 95 | 7.3 | |

| GPCR Antagonist Analog | -OCH₃ | 22 | 31.5 |

| -OCF₃ | >120 | <5.8 |

Data are representative examples compiled from medicinal chemistry literature to illustrate the common magnitude of the effect.

Improving Binding Affinity

Fluorine can enhance binding affinity through a variety of non-covalent interactions. A notable example is the "orthogonal multipolar interaction," where the fluorine atom on a ligand interacts favorably with the partially positive carbon atom of a protein backbone carbonyl group.[9]

Table 2: Enhancement of Binding Affinity with Fluorination

| Target | Compound Analog | R Group | Binding Affinity (Ki, nM) |

| Menin | MI-2 | -CH₃ | 25.6 |

| MI-2-3 | -CF₃ | 10.4 | |

| Thrombin | Inhibitor A | -H | 120 |

| Inhibitor B | p-F | 20 | |

| 5-HT Transporter | Escitalopram Analog | -H | 5.2 |

| Escitalopram | -F | 2.1 |

Data are representative examples compiled from medicinal chemistry literature.[9][11]

Modifying Physicochemical Properties

Fine-tuning lipophilicity and acidity/basicity is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 3: Modulation of Physicochemical Properties (logP and pKa)

| Base Molecule | R Group | Measured logP | Measured pKa |

| Aniline | -H | 0.90 | 4.60 |

| p-F | 1.15 | 4.54 | |

| p-CF₃ | 2.53 | 3.52 | |

| Benzoic Acid | -H | 1.87 | 4.20 |

| m-F | 2.01 | 3.86 | |

| m-CF₃ | 2.92 | 3.79 |

Data are representative values from established chemical property databases.

Chapter 3: Visualizing Fluorine's Role in Drug Discovery

Diagrams created using the DOT language provide a clear visual representation of complex workflows and biological interactions.

Caption: Workflow for evaluating the impact of fluorination on a lead compound.

Caption: Fluorine's role in blocking cytochrome P450-mediated metabolism.

Chapter 4: Case Study - Voriconazole

Voriconazole is a broad-spectrum triazole antifungal agent used to treat serious fungal infections like invasive aspergillosis.[13] Its structure contains three fluorine atoms.[14] The rationale for this extensive fluorination includes enhancing its metabolic stability and optimizing its binding to the target enzyme, lanosterol 14α-demethylase.

However, the case of voriconazole also highlights a potential downside of heavy fluorination. Prolonged therapy, especially in patients with renal impairment, can lead to elevated serum fluoride levels.[13] This can result in a condition mimicking fluorosis, characterized by periostitis (inflammation of the membrane covering bones) and bone pain.[15][16] Discontinuation of the drug typically leads to a rapid resolution of symptoms.[16] This serves as a critical reminder that while fluorine provides significant advantages, its potential for metabolic release and downstream effects must be carefully considered during drug development.[17]

Caption: Logical pathway of voriconazole-associated periostitis.

Chapter 5: Key Experimental Protocols

Accurate and reproducible data are the foundation of effective drug design. The following are detailed methodologies for key in vitro experiments used to assess the impact of fluorination.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYP450s.[18][19]

1. Reagents and Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Test Compound (10 mM stock in DMSO)

-

Control Compounds (e.g., Testosterone, Diclofenac)[20]

-

Ice-cold Acetonitrile with Internal Standard (for reaction termination)

-

96-well incubation plate and collection plate

2. Procedure:

-

Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[18] Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Pre-incubation: Add the HLM suspension to the 96-well plate. Add the test compound to achieve a final concentration of 1-3 µM.[18][21] Pre-incubate the plate at 37°C for 10 minutes.[20]

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[7] A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.[7]

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[7][18] The 0-minute sample represents the initial concentration.

-

Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.[20]

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (0.693 / t½) / (mg microsomal protein/mL).[20]

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to a target receptor.[22]

1. Reagents and Materials:

-

Cell membranes or purified receptors expressing the target.

-

Assay Buffer (e.g., Tris-HCl with appropriate ions).

-

Radiolabeled Ligand (e.g., [³H]-ligand) of known affinity.

-

Unlabeled Test Compound (serial dilutions).

-

Unlabeled Reference Compound (for non-specific binding determination).

-

96-well filter plates (e.g., glass fiber).

-

Scintillation fluid and microplate scintillation counter.

2. Procedure:

-

Reagent Preparation: Prepare serial dilutions of the unlabeled test compound in assay buffer.[22]

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a reference compound (for non-specific binding), or the test compound dilution.[23]

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer to remove residual unbound ligand.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[22]

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot this percentage against the log concentration of the test compound to generate a competition curve. Fit the curve using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).[22]

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Protocol: Shake-Flask Method for logP Determination

This classic method directly measures the partition coefficient of a compound between n-octanol and water, considered the gold standard for lipophilicity measurement.[24][25]

1. Reagents and Materials:

-

n-Octanol (pre-saturated with buffer).

-

Phosphate Buffer, pH 7.4 (pre-saturated with n-octanol).

-

Test Compound (stock solution in a suitable solvent like DMSO).[25]

-

Glass vials with screw caps.

-

Vortex mixer and centrifuge.

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS).

2. Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer for 24 hours.[24] Allow the phases to separate completely before use.

-

Partitioning: Add a small amount of the test compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.[26] The volume ratio can be adjusted based on the expected lipophilicity.

-

Equilibration: Cap the vial and shake or vortex vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-20 minutes to achieve a clean separation of the two phases.

-

Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Quantify the concentration of the test compound in each phase using an appropriate analytical method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: logP = log10([Compound]octanol / [Compound]aqueous).[27]

Conclusion

Fluorine is a uniquely powerful element in medicinal chemistry, offering a versatile strategy to address common challenges in drug discovery, from metabolic instability to suboptimal binding.[1][2] By understanding its fundamental properties and applying them strategically, researchers can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[28] The quantitative data, visual workflows, and detailed protocols provided in this guide are intended to equip drug development professionals with the knowledge to rationally design and evaluate fluorinated compounds, ultimately accelerating the journey from a promising molecule to an effective therapeutic agent.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. Voriconazole-associated periostitis: Pathophysiology, risk factors, clinical manifestations, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. radiopaedia.org [radiopaedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 22. benchchem.com [benchchem.com]

- 23. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]

- 24. LogP / LogD shake-flask method [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. waters.com [waters.com]

- 28. pubs.acs.org [pubs.acs.org]

A Technical Guide to (6-Fluoropyridin-3-yl)methanol: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (6-Fluoropyridin-3-yl)methanol. This fluorinated pyridine derivative represents a valuable building block in medicinal chemistry, particularly in the design of targeted therapies.

Chemical Identity and Properties